molecular formula C16H14N2O2 B7356275 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol

4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B7356275
M. Wt: 266.29 g/mol
InChI Key: ZMKRYOLDUCFHIO-UHFFFAOYSA-N
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Description

4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a phenol group attached to an oxadiazole ring, which is further substituted with a phenylethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

4-[5-(1-phenylethyl)-1,2,4-oxadiazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11(12-5-3-2-4-6-12)16-17-15(18-20-16)13-7-9-14(19)10-8-13/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKRYOLDUCFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

Scientific Research Applications

4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol include other oxadiazole derivatives and phenolic compounds. Compared to these compounds, 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the presence of both the oxadiazole ring and the phenylethyl group, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]aniline
  • 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
  • 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde .

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